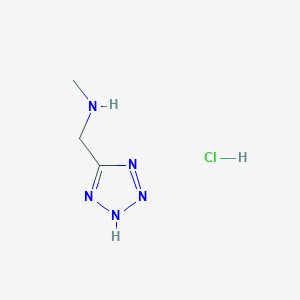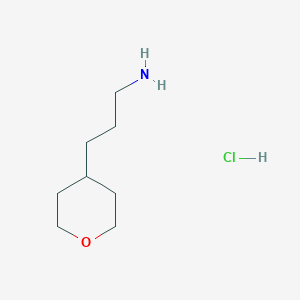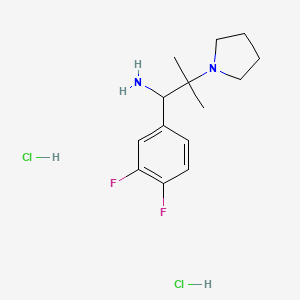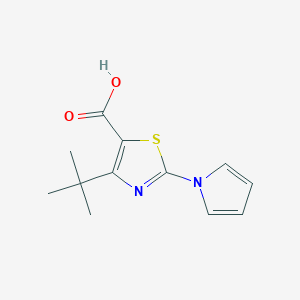
methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride
概要
説明
Methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride is a chemical compound with the molecular formula C3H8ClN5 and a molecular weight of 149.58 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride typically involves the reaction of methylamine with a tetrazole derivative under controlled conditions. One common method involves the reaction of methylamine with 5-chloromethyl-1H-tetrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 0-25°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production. The final product is typically purified through crystallization or recrystallization techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted tetrazole compounds .
科学的研究の応用
Methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
作用機序
The mechanism of action of methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain compounds. This property makes it useful in drug design and development. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and modulating enzymatic activity .
類似化合物との比較
Methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride can be compared with other tetrazole derivatives, such as:
5-Methyl-1H-tetrazole: Similar in structure but lacks the methylamine group, which affects its reactivity and applications.
1-Methyl-1H-tetrazole-5-thiol: Contains a thiol group instead of a methylamine group, leading to different chemical properties and uses.
1-Methyl-1H-tetrazole-5-carboxylic acid: Features a carboxylic acid group, making it more acidic and suitable for different types of reactions.
The uniqueness of this compound lies in its combination of the tetrazole ring and the methylamine group, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
N-methyl-1-(2H-tetrazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.ClH/c1-4-2-3-5-7-8-6-3;/h4H,2H2,1H3,(H,5,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLLVIHNFVCXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNN=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-34-0 | |
| Record name | methyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B1430576.png)



![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1430581.png)
![2-Ethyl-2-[(4-nitrophenyl)methyl]propanedioic acid](/img/structure/B1430583.png)
![Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate](/img/structure/B1430585.png)
![8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1430586.png)

![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1430591.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B1430596.png)
![3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride](/img/structure/B1430597.png)
![2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B1430598.png)
